4-((4-chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)oxazol-5-amine
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Overview
Description
4-((4-chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)oxazol-5-amine is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, a fluorophenyl group, and a methoxyethyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)oxazol-5-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorinated aromatic compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a similar nucleophilic aromatic substitution reaction using a fluorinated aromatic compound.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through an alkylation reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((4-chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)oxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be carried out using nucleophiles such as amines or thiols, while electrophilic substitution can be carried out using electrophiles such as halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-((4-chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)oxazol-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
4-((4-chlorophenyl)sulfonyl)-2-(2-fluorophenyl)oxazole: Lacks the methoxyethyl group, which may affect its biological activity and chemical properties.
4-((4-chlorophenyl)sulfonyl)-2-(2-methoxyethyl)oxazole: Lacks the fluorophenyl group, which may influence its reactivity and applications.
4-((4-chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-N-methyl oxazole: Contains a methyl group instead of a methoxyethyl group, which may alter its solubility and pharmacokinetics.
Uniqueness
4-((4-chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)oxazol-5-amine is unique due to the presence of both the fluorophenyl and methoxyethyl groups, which contribute to its distinct chemical and biological properties. These functional groups may enhance its reactivity, solubility, and potential therapeutic applications compared to similar compounds.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(2-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O4S/c1-25-11-10-21-17-18(27(23,24)13-8-6-12(19)7-9-13)22-16(26-17)14-4-2-3-5-15(14)20/h2-9,21H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEYYWXWFCAAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(N=C(O1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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